1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is a synthetic, non-peptidic compound that acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B), also known as the gastrin receptor. [ [] ] This receptor is involved in various physiological processes, including gastric acid secretion, anxiety, and pain perception. [ [] ] In scientific research, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea serves as a valuable tool to investigate the role of CCK-B receptors in these processes and explore potential therapeutic interventions. [ [] ]
While the specific synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is not detailed in the provided papers, a related compound, (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476), also a potent and orally active gastrin/CCK-B antagonist, has a described synthesis process. [ [] ] This synthesis likely involves multiple steps, including the construction of the benzodiazepine core, the introduction of the substituents at various positions, and the coupling of the urea moiety. Details of the specific reaction conditions, reagents, and yields for each step are necessary for a complete synthesis analysis.
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea acts as a competitive antagonist at the CCK-B receptor. [ [] ] It binds to the receptor, preventing the endogenous ligands, cholecystokinin (CCK) and gastrin, from binding and activating the receptor. [ [] ] This competitive binding blocks the downstream signaling pathways associated with the CCK-B receptor, ultimately inhibiting its physiological effects. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: